molecular formula C7H6N4O B11917912 1-(7H-purin-7-yl)ethanone CAS No. 70740-29-3

1-(7H-purin-7-yl)ethanone

Cat. No.: B11917912
CAS No.: 70740-29-3
M. Wt: 162.15 g/mol
InChI Key: SNTDWKMDWOFUAR-UHFFFAOYSA-N
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Description

1-(7H-purin-7-yl)ethanone is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is of significant interest due to its structural similarity to biologically important molecules such as adenine and guanine, which are fundamental components of nucleic acids.

Preparation Methods

The synthesis of 1-(7H-purin-7-yl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of purine derivatives with acetylating agents under controlled conditions. For instance, the reaction of purine with acetic anhydride in the presence of a catalyst can yield this compound. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(7H-purin-7-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the purine ring are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(7H-purin-7-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: Due to its structural similarity to nucleic acid bases, it is used in studies related to DNA and RNA.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of antiviral and anticancer agents.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(7H-purin-7-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can mimic the behavior of natural purines, interacting with enzymes and receptors involved in nucleic acid metabolism. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells, depending on the specific context and application.

Comparison with Similar Compounds

1-(7H-purin-7-yl)ethanone can be compared to other purine derivatives such as adenine, guanine, and their analogs. While adenine and guanine are naturally occurring and play crucial roles in genetic material, this compound is a synthetic analog with unique properties that make it useful in research and industrial applications. Similar compounds include:

    2-Chloro-1-(6-chloro-7H-purin-8-yl)ethanone: Another purine derivative with different substituents.

    2-acetylpyrrole: A structurally related compound with a pyrrole ring instead of a purine ring.

Properties

CAS No.

70740-29-3

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

1-purin-7-ylethanone

InChI

InChI=1S/C7H6N4O/c1-5(12)11-4-10-7-6(11)2-8-3-9-7/h2-4H,1H3

InChI Key

SNTDWKMDWOFUAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=NC2=NC=NC=C21

Origin of Product

United States

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